Welcome to the BenchChem Online Store!
molecular formula C13H19NO2S B8591224 4-[(4-methanesulfonylphenyl)methyl]piperidine

4-[(4-methanesulfonylphenyl)methyl]piperidine

Cat. No. B8591224
M. Wt: 253.36 g/mol
InChI Key: DLFSVZWTPJGOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06787650B1

Procedure details

4-[4-(Methylsulfonyl)benzyl]piperidine hydrochloride (1000 mg) was dissolved in water (10 mL). An aqueous solution of 1N sodium hydroxide (5 mL) was added to the solution at 0° C., and the aqueous phase was extracted with dichloromethane (10 mL×3). The organic phase was dried over potassium carbonate and filtered, and the filtrate was concentrated under reduced pressure. Diisopropyl ether (10 mL) was added to the residue, and the precipitate was collected by filtration. The precipitate was washed with diisopropyl ether and dried under reduced pressure to give the title compound as a white solid (712 mg).
Name
4-[4-(Methylsulfonyl)benzyl]piperidine hydrochloride
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][S:3]([C:6]1[CH:18]=[CH:17][C:9]([CH2:10][CH:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:8][CH:7]=1)(=[O:5])=[O:4].[OH-].[Na+]>O>[CH3:2][S:3]([C:6]1[CH:7]=[CH:8][C:9]([CH2:10][CH:11]2[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]2)=[CH:17][CH:18]=1)(=[O:5])=[O:4] |f:0.1,2.3|

Inputs

Step One
Name
4-[4-(Methylsulfonyl)benzyl]piperidine hydrochloride
Quantity
1000 mg
Type
reactant
Smiles
Cl.CS(=O)(=O)C1=CC=C(CC2CCNCC2)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane (10 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Diisopropyl ether (10 mL) was added to the residue
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
The precipitate was washed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(CC2CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 712 mg
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.